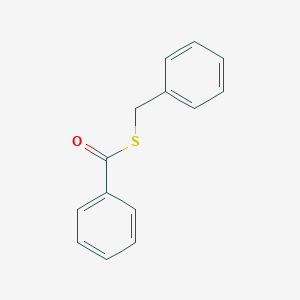

Tibenzate

Description

Historical Context and Initial Mentions in Chemical Literature

Tibenzate is identified as a thiobenzoic acid derivative, with its disclosure noted in patent applications by Merck & Co., Inc. ncats.io. This suggests its initial documented presence in chemical literature is tied to industrial research and intellectual property filings. The compound is also listed in the Harmonized Tariff Schedule of the United States (2005) with the Chemical Abstracts Service (CAS) registry number 13402-51-2, indicating its recognition in official chemical inventories usitc.gov. Furthermore, this compound has been referenced in collections of known anthelmintic compounds, as documented in sources like "Elks" biorxiv.org.

Current Status within Chemical Compound Classifications

Chemically, this compound is classified as a thiobenzoic acid derivative ncats.io. More broadly, it falls under the category of organosulfur compounds, specifically identified as a thionoester or thioester biorxiv.org. Its molecular formula is C₁₄H₁₂OS, and its molecular weight is approximately 228.309 g/mol ncats.iouni.lu. The compound is described as achiral, possessing a charge of zero ncats.io.

Overview of Research Trajectories for Small Organic Molecules

Research into small organic molecules encompasses a wide array of trajectories, driven by their fundamental importance in various scientific disciplines, including materials science, biology, and medicine. A significant area of focus involves predicting molecular trajectories, a cornerstone of computational chemistry with implications for fields such as drug discovery and molecular dynamics simulations researchgate.netchemrxiv.org. Studies in this domain often employ advanced computational methods, including machine learning models, to understand and predict molecular behavior researchgate.netchemrxiv.org.

Another key trajectory involves the exploration of reaction mechanisms through trajectory-based methods, which are crucial for understanding dissociation channels in organic compounds, often benefiting from the interplay between experimental photolysis and computational studies mdpi.com. Organic synthesis itself is a primary compound-creating activity, frequently centered on biologically active small molecules, contributing to the discovery of new probes and drugs pnas.org. This includes the strategic synthesis of analogs to establish structure-activity relationships and the development of efficient syntheses for optimized compounds pnas.org. The integration of bioinformatics and computational science with organic synthesis is also providing guiding principles for improving success rates in identifying new small molecules that can modulate cellular functions and interactions researchgate.netpnas.org.

Structure

3D Structure

Properties

IUPAC Name |

S-benzyl benzenecarbothioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12OS/c15-14(13-9-5-2-6-10-13)16-11-12-7-3-1-4-8-12/h1-10H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXTYVGVNWHFZBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CSC(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90158463 | |

| Record name | Tibenzate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90158463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13402-51-2 | |

| Record name | S-(Phenylmethyl) benzenecarbothioate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13402-51-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tibenzate [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013402512 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tibenzate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=79263 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Tibenzate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90158463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TIBENZATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0I93JSA6L6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for Tibenzate and Analogues

Precursor Identification and Retrosynthetic Analysis

The synthesis of Tibenzate (S-benzyl benzenecarbothioate) can be approached through retrosynthetic analysis, a strategy that involves working backward from the target molecule to identify simpler, readily available starting materials. For this compound, the key disconnection lies at the thioester linkage (C(O)-S bond).

A direct retrosynthetic disconnection of the C(O)-S bond in S-benzyl benzenecarbothioate suggests two primary synthons: a benzoyl cation equivalent and a benzyl (B1604629) thiolate anion equivalent. This leads to the identification of readily available precursors: benzoyl chloride and phenylmethanethiol (benzyl mercaptan).

Retrosynthetic Analysis of this compound

| Target Molecule | Disconnection | Synthons | Precursors |

| S-benzyl benzenecarbothioate | C(O)-S bond | Benzoyl cation equivalent, Benzyl thiolate anion equivalent | Benzoyl chloride, Phenylmethanethiol |

The forward synthesis, as detailed in research, confirms this approach. This compound can be prepared by the condensation reaction between benzoyl chloride and phenylmethanethiol in the presence of a base such as pyridine (B92270) nih.govthegoodscentscompany.com. This reaction typically involves the nucleophilic attack of the thiolate anion (formed from phenylmethanethiol and pyridine) on the electrophilic carbonyl carbon of benzoyl chloride, followed by the elimination of a chloride ion.

Green Chemistry Approaches in Chemical Synthesis

Green chemistry principles are increasingly integrated into synthetic methodologies to minimize environmental impact and enhance sustainability nih.govfishersci.co.uk. These principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances nih.govthegoodscentscompany.com.

Key principles relevant to this compound synthesis and thioester formation include:

Atom Economy: Maximizing the incorporation of all materials used in the process into the final product, thereby minimizing waste nih.govthegoodscentscompany.comflybase.org. The condensation of benzoyl chloride and phenylmethanethiol, which produces HCl as a byproduct, could be optimized for higher atom economy.

Less Hazardous Chemical Syntheses: Designing methods that use and generate substances with little or no toxicity nih.govthegoodscentscompany.com.

Safer Solvents and Auxiliaries: Minimizing or avoiding the use of auxiliary substances like solvents and separation agents, or using innocuous alternatives nih.govflybase.org. Efforts have been reported to improve the sustainability of thioester synthesis by utilizing greener solvents such as cyclopentanone (B42830) epa.gov or even water uni.lu.

Design for Energy Efficiency: Minimizing energy requirements by conducting reactions at ambient temperature and pressure where possible nih.govthegoodscentscompany.com.

Catalysis: Employing catalytic reagents over stoichiometric ones to improve selectivity and reduce waste nih.govflybase.org.

Waste Prevention: It is better to prevent waste than to treat or clean up waste after it has been created nih.govthegoodscentscompany.com.

Recent advancements in thioester synthesis demonstrate the application of green chemistry principles. For instance, photocatalytic oxidative radical additions for α-keton thiol esters utilize inexpensive organic photocatalysts, O₂, ethyl acetate (B1210297) as a green solvent, and visible light as a sustainable energy source, with water as the only byproduct fishersci.se. Another sustainable approach involves the direct synthesis of thioesters from thiols and aldehydes using magnetite (Fe₃O₄) as a low-cost, reusable, and environmentally safe catalyst, conducted in water or even solvent-free conditions uni.lu. Additionally, metal-, halogen-, and solvent-free S-carbonylation of thiols with feedstock acids promoted by methanesulfonic anhydride (B1165640) offers an efficient and atom-economic strategy, generating water as the only byproduct.

Catalytic Transformations in Compound Formation

Catalysis plays a crucial role in modern organic synthesis, enabling efficient and selective transformations that might otherwise be difficult or require harsh conditions. In the context of this compound and thioester formation, various catalytic approaches have been explored, particularly for C-S bond formation.

Transition Metal Catalysis: Transition metals are widely used for C-S bond formation reactions. Palladium (Pd) and copper (Cu) catalysts are prominent in this area flybase.org. For example, palladium(I) catalysis has been developed for site-selective C-S bond formation, overcoming challenges like catalyst poisoning by sulfide-bound intermediates often encountered with Pd(0) catalysts fishersci.co.uk. Copper-catalyzed Chan-Lam cross-coupling reactions have also been utilized for efficient C-S bond formation. These methods often involve the coupling of thiols or sulfur surrogates with various organic halides or other precursors americanelements.comflybase.org.

Organocatalysis: Organocatalysts, metal-free organic molecules, are gaining traction for their ability to promote reactions under mild conditions and often with high selectivity. N-heterocyclic carbene (NHC) catalysts, for instance, have been reported for the thioesterification of aldehydes americanelements.comwikipedia.org.

Photoredox Catalysis: This emerging field utilizes light energy and photocatalysts to generate reactive intermediates, such as sulfur-centered radicals, which can then participate in C-S bond formation nih.gov. This approach offers advantages in terms of efficiency and environmental benignity nih.gov. For example, photocatalytic oxidative radical additions have been developed for the synthesis of α-keton thiol esters fishersci.se.

Electrochemical Catalysis: Electrochemical methods offer a powerful tool for C-S bond formation, enabling metal-free and oxidant-free syntheses. For instance, electrochemical three-component reactions involving elemental sulfur have been developed for thioester synthesis, offering high atom and step economy americanelements.com. Asymmetric C-S bond formation has also been achieved via electrochemical catalysis in the presence of chiral nickel complexes.

Biocatalysis: Inspired by biological systems where thioesters are fundamental (e.g., acetyl-CoA synthase), researchers are designing artificial metalloenzymes that can perform analogous chemistry, offering new avenues for sustainable thioester synthesis.

These catalytic advancements enable more efficient, selective, and environmentally friendly routes to thioesters, including this compound and its analogues, by facilitating the formation of the crucial C-S bond under milder conditions and with reduced waste generation.

Exploration of Novel Synthetic Pathways for this compound Derivatives

The development of novel synthetic pathways is crucial for expanding the chemical space of this compound derivatives, potentially leading to compounds with enhanced or new properties. While the direct synthesis of this compound is well-established, exploring new routes for its derivatives can offer several benefits:

Access to Structurally Diverse Analogues: Traditional methods might limit the types of substituents or structural motifs that can be introduced. Novel pathways can open doors to highly functionalized or sterically hindered derivatives that are challenging to synthesize otherwise. This could involve modifying either the benzoyl moiety or the benzyl thiol moiety of this compound.

Improved Efficiency and Sustainability: New synthetic routes can be designed with green chemistry principles in mind, leading to more atom-economical, energy-efficient, and less hazardous processes nih.gov. For example, exploring new C-S coupling reactions that avoid harsh reagents or generate fewer byproducts would be beneficial.

Utilization of Emerging Technologies: The application of cutting-edge synthetic methodologies, such as flow chemistry, microwave-assisted synthesis, or advanced photocatalytic systems, can lead to more rapid and efficient production of derivatives.

Biocatalytic and Chemoenzymatic Approaches: Leveraging enzymes or whole-cell systems for specific transformations could offer highly selective and environmentally benign routes to this compound derivatives, especially for introducing chirality or complex functionalities.

C-H Activation Strategies: Direct C-H functionalization, a powerful tool in modern synthesis, could be explored to selectively introduce substituents onto the aromatic rings of this compound or its precursors without pre-functionalization, simplifying synthetic routes and increasing atom economy.

Fragment-Based Synthesis: For more complex derivatives, novel strategies could involve the synthesis of diverse building blocks that are then coupled together in a highly efficient manner, further embodying convergent synthesis principles.

The continuous exploration of novel synthetic pathways for this compound derivatives is an active area of research, driven by the desire for more efficient, sustainable, and versatile methods to access a broader range of chemical structures.

Advanced Spectroscopic and Chromatographic Characterization Methodologies of Tibenzate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the molecular structure of organic compounds by analyzing the magnetic properties of atomic nuclei, primarily hydrogen (¹H) and carbon (¹³C). For Tibenzate (S-benzyl benzenecarbothioate), NMR provides detailed information about the chemical environment of each proton and carbon atom, their connectivity, and spatial relationships.

Proton NMR (¹H NMR) spectroscopy is fundamental for identifying the types of hydrogen atoms present in this compound and their relative positions. The chemical shifts, integration values, and coupling patterns observed in the ¹H NMR spectrum provide direct evidence of the compound's structural features. For this compound, key signals would be expected from its two aromatic rings and the benzylic methylene (B1212753) group.

An illustrative ¹H NMR spectrum of this compound would typically exhibit signals in the following regions:

Aromatic Protons (Phenyl Ring 1 - attached to carbonyl) : Expected to appear as a multiplet in the δ 7.20-8.20 ppm range, characteristic of protons on a benzene (B151609) ring adjacent to an electron-withdrawing carbonyl group. The ortho protons would likely be deshielded more than meta or para protons.

Aromatic Protons (Phenyl Ring 2 - attached to sulfur) : Expected to appear as a multiplet in the δ 7.00-7.50 ppm range, typical for protons on a benzene ring.

Benzylic Methylene Protons (-CH₂-) : The two protons of the methylene group directly attached to the sulfur atom and a phenyl ring would typically resonate as a singlet in the δ 4.00-4.50 ppm range, reflecting their unique chemical environment.

Table 1: Illustrative ¹H NMR Chemical Shifts for this compound

| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity | Integration (Relative No. of Protons) |

| Aromatic (C₆H₅-C=O) | 7.20 - 8.20 | Multiplet | 5H |

| Aromatic (C₆H₅-CH₂S-) | 7.00 - 7.50 | Multiplet | 5H |

| Benzylic Methylene (-CH₂-) | 4.00 - 4.50 | Singlet | 2H |

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of this compound. Due to the lower natural abundance of the ¹³C isotope, ¹³C NMR is less sensitive than ¹H NMR, but it offers distinct chemical shifts for each unique carbon environment. For this compound, the spectrum would reveal signals corresponding to the carbonyl carbon, the various aromatic carbons, and the benzylic methylene carbon.

An illustrative ¹³C NMR spectrum of this compound would typically show signals in these regions:

Carbonyl Carbon (C=O) : Highly deshielded, usually appearing in the δ 180-200 ppm range, characteristic of a thioester carbonyl.

Aromatic Carbons (Phenyl Ring 1 - attached to carbonyl) : Signals would be observed in the δ 125-140 ppm range, with a quaternary carbon (ipso carbon) likely shifted further downfield.

Aromatic Carbons (Phenyl Ring 2 - attached to sulfur) : Signals would also be in the δ 125-140 ppm range, with a quaternary carbon (ipso carbon) potentially distinguishable.

Benzylic Methylene Carbon (-CH₂-) : This carbon would typically resonate in the δ 30-40 ppm range, distinct from other aliphatic carbons.

Table 2: Illustrative ¹³C NMR Chemical Shifts for this compound

| Carbon Environment | Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | 180 - 200 |

| Aromatic (C₆H₅-C=O) | 125 - 140 |

| Aromatic (C₆H₅-CH₂S-) | 125 - 140 |

| Benzylic Methylene (-CH₂-) | 30 - 40 |

To unequivocally confirm the connectivity and assign all proton and carbon signals in this compound, two-dimensional (2D) NMR techniques are indispensable.

Correlation Spectroscopy (COSY) : A COSY experiment would reveal correlations between coupled protons. For this compound, this would help in tracing the spin systems within each aromatic ring, confirming which protons are adjacent to each other.

Heteronuclear Single Quantum Coherence (HSQC) : HSQC correlates protons directly bonded to carbons. This experiment would allow for the direct assignment of each proton signal to its corresponding carbon signal, confirming the CH, CH₂, and CH₃ (if any) multiplicities. For this compound, it would link the benzylic methylene protons to their carbon and the aromatic protons to their respective aromatic carbons.

Heteronuclear Multiple Bond Correlation (HMBC) : HMBC provides correlations between protons and carbons separated by two or three bonds. This is crucial for identifying quaternary carbons and establishing long-range connectivity. For this compound, HMBC would be vital for confirming the attachment of the carbonyl carbon to one phenyl ring and the sulfur atom, and the benzylic methylene to the other phenyl ring and the sulfur. It would also help confirm the ipso carbons of the aromatic rings.

Carbon-13 NMR Spectroscopy

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass Spectrometry (MS) is a highly sensitive analytical technique used to determine the molecular weight of a compound and to provide structural information through its fragmentation pattern.

High-Resolution Accurate Mass Spectrometry (HRMS) is critical for confirming the elemental composition of this compound. By measuring the mass-to-charge ratio (m/z) of the molecular ion or its adducts with very high precision, HRMS can unequivocally determine the molecular formula (C₁₄H₁₂OS) by comparing the observed accurate mass with the theoretically calculated exact mass.

For this compound, with a molecular formula of C₁₄H₁₂OS, the monoisotopic mass is 228.06088 Da. uni.lu HRMS would aim to detect the protonated molecule [M+H]⁺ or other common adducts like [M+Na]⁺ or [M+NH₄]⁺, and confirm their exact masses. Predicted values are available, for instance, [M+H]⁺ at m/z 229.06816 and [M+Na]⁺ at m/z 251.05010. uni.lu

Table 3: Predicted Accurate Mass Spectrometry Adducts for this compound

| Adduct | Predicted m/z uni.lu |

| [M+H]⁺ | 229.06816 |

| [M+Na]⁺ | 251.05010 |

| [M+NH₄]⁺ | 246.09470 |

| [M+K]⁺ | 267.02404 |

| [M-H]⁻ | 227.05360 |

| [M+Na-2H]⁻ | 249.03555 |

| [M]⁺ | 228.06033 |

| [M]⁻ | 228.06143 |

Tandem Mass Spectrometry (MS/MS), also known as MS², involves the isolation of a precursor ion (e.g., the molecular ion or a selected adduct) and its subsequent fragmentation into product ions. The fragmentation pattern provides crucial structural information, allowing for the identification of specific substructures and bond cleavages within the molecule.

For this compound (S-benzyl benzenecarbothioate), characteristic fragmentation pathways would be expected to involve cleavages around the thioester linkage (-C(=O)-S-CH₂-). Common fragmentation mechanisms for thioesters and related compounds include:

Alpha-cleavage : Cleavage adjacent to the sulfur or carbonyl group.

Loss of neutral molecules : Such as CO, H₂S, or parts of the aromatic rings.

Rearrangements : Depending on the specific structure, McLafferty-type rearrangements might occur if a suitable γ-hydrogen is present, though less common for this specific thioester structure.

Illustrative fragmentation of this compound (m/z 228) might include:

Loss of the benzyl (B1604629) group : Leading to a fragment corresponding to [C₆H₅COSH]⁺ or [C₆H₅CO]⁺.

Cleavage of the C-S bond : Resulting in fragments corresponding to [C₆H₅C=O]⁺ (m/z 105) and [C₆H₅CH₂S]⁺ (m/z 137).

Further fragmentation of aromatic ions : Aromatic fragments like C₆H₅⁺ (m/z 77) from phenyl rings.

Analyzing these fragment ions and their relative abundances in the MS/MS spectrum allows for the reconstruction of the molecule's structure and confirmation of the connectivity established by NMR.

High Resolution Accurate Mass Spectrometry (HRMS)

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopies are powerful techniques employed for the qualitative analysis of chemical compounds, providing insights into their functional groups and electronic transitions.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a sample, which causes molecular bonds to vibrate at specific frequencies. youtube.com These vibrations are unique to different functional groups within a molecule, creating a distinctive "spectral fingerprint" that can be used for identification and structural elucidation. youtube.com For a compound like this compound (S-benzyl benzenecarbothioate), which contains aromatic rings, a carbonyl group (C=O), and a thioether linkage (C-S-C), IR spectroscopy would typically reveal characteristic absorption bands. For instance, the carbonyl stretching vibration (C=O) in a thioester is expected to appear in a specific region of the IR spectrum, generally at a lower wavenumber compared to an oxygen ester due to the sulfur atom's influence. Aromatic C-H stretching vibrations and C=C stretching vibrations within the benzene rings would also be observable. youtube.comnist.govresearchgate.net

While these spectroscopic methods are invaluable for functional group analysis and confirming molecular identity, specific detailed IR and UV-Vis spectral data, such as precise absorption wavenumbers or maximum absorption wavelengths (λmax) for this compound, were not explicitly detailed in the search results.

Chromatographic Separation and Purity Assessment

Chromatographic techniques are indispensable for the separation, identification, and quantification of compounds within complex mixtures, as well as for assessing their purity. This compound has been analyzed using various chromatographic methods, often as part of multi-residue screening for pesticides. researchgate.netscribd.comscribd.comscribd.com

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely utilized technique for separating non-volatile or thermally labile compounds. It involves passing a liquid mobile phase containing the sample through a stationary phase packed in a column. researchgate.net The separation occurs based on differential interactions between the analytes and the stationary and mobile phases. researchgate.net

This compound has been included in multi-class, multi-residue screening methods employing HPLC coupled with high-resolution mass spectrometry (LC-HRMS), such as LC-QTOF, for the analysis of samples like honey. researchgate.net These methods often utilize reverse-phase chromatography with generic gradient programs. researchgate.net HPLC-mass spectrometry (MS) methods improve sensitivity and selectivity, especially when employing techniques like Multiple Reaction Monitoring (MRM) to minimize interference from complex matrices. scribd.comscribd.com

Research findings indicate that this compound can be detected and quantified using these advanced HPLC-MS setups. For instance, in some pesticide screening databases, this compound has been assigned specific retention times.

Table 1: Representative HPLC Retention Times for this compound in Multi-Residue Analysis

| Compound | Formula | Mass | Target Mass | Diff (ppm) | Retention Time (min) | Source |

| This compound | C14H12OS | 228.0607 | 228.0609 | 1 | 8.323 | scribd.comscribd.com |

| This compound | C14H12OS | 228.0608 | 228.0609 | 0.39 | 8.433 | scribd.com |

| This compound | C14H12OS | 228.0609 | 228.0609 | 0.12 | 8.527 | scribd.com |

Note: The variations in retention time might be due to different chromatographic conditions, matrices, or specific instrument setups used in the multi-residue screening methods.

Gas Chromatography (GC)

Gas Chromatography (GC) is a separation technique suitable for volatile and thermally stable compounds. It involves separating components of a mixture by partitioning them between a gaseous mobile phase and a liquid or solid stationary phase coated on the inside of a column. shimadzu.com GC is frequently coupled with mass spectrometry (GC/MS) for highly sensitive and selective detection. scribd.comshimadzu.com

This compound has been identified and analyzed using GC/MS systems, particularly in the context of pesticide screening in food and environmental samples. scribd.comscribd.com GC/MS methods, including those utilizing Selected Ion Monitoring (SIM) and Multiple Reaction Monitoring (MRM), are effective for minimizing matrix interference and achieving reliable quantitation. scribd.com

Specific retention times for this compound have been reported in GC/MS databases used for pesticide analysis.

Table 2: Representative GC Retention Time for this compound in Pesticide Screening

| Compound | Formula | Mass | Target Mass | Diff (ppm) | Retention Time (min) | Source |

| This compound | C14H12OS | 228.0607 | 228.0609 | 1 | 8.323 | scribd.comscribd.com |

Chiral Chromatography for Enantiomeric Purity (if applicable)

Chiral chromatography, often implemented as Chiral High-Performance Liquid Chromatography (HPLC), is a specialized technique used to separate enantiomers—stereoisomers that are non-superimposable mirror images of each other. nih.govyoutube.com This separation is achieved by employing a chiral stationary phase that interacts differently with each enantiomer, leading to different retention times. nih.govyoutube.com This method is crucial for assessing the enantiomeric purity of compounds, especially in pharmaceutical and agrochemical industries where enantiomers can exhibit different biological activities. nih.gov

Based on the chemical structure of this compound (S-benzyl benzenecarbothioate), C14H12OS, it does not possess any chiral centers (carbon atoms bonded to four different groups). Therefore, this compound is not a chiral compound and does not exist as enantiomers. Consequently, chiral chromatography is not applicable for assessing the enantiomeric purity of this compound. chemexper.combiorxiv.org

Chemical Modifications and Derivative Synthesis of Tibenzate

Design Principles for Tibenzate Analogues

The rational design of this compound analogues typically involves systematic alterations to its core chemical structure to modulate specific physicochemical properties and optimize molecular interactions with biological targets. Given this compound's structure, primary targets for modification include the aromatic rings (benzyl and benzoyl) and the central thioester linkage.

Key Design Principles for this compound Analogues:

Aromatic Ring Substitutions: The introduction of various substituents (e.g., electron-donating groups like methoxy, electron-withdrawing groups like halogens or nitro groups, or different alkyl chains) onto the phenyl rings can significantly influence the compound's electronic properties, lipophilicity, and steric bulk. These modifications can impact binding affinity to target macromolecules or alter the reactivity of the thioester group. Such systematic substitutions are a common strategy in structure-activity relationship (SAR) studies to explore changes in biological activity nih.gov.

Thioester Linkage Modifications: The thioester (-C(=O)-S-) is a critical functional group within this compound. Analogues can be designed by:

Isosteric Replacement: Replacing the sulfur atom with oxygen (to form an ester) or nitrogen (to form an amide) can profoundly change the compound's reactivity and metabolic stability, as thioesters, esters, and amides exhibit distinct chemical properties and biological stabilities rsc.orgresearchgate.net.

Variations in the Alkyl/Aryl Thiol Moiety: Modifying the benzyl (B1604629) group to other alkyl, substituted alkyl, or aryl groups can influence steric fit, lipophilicity, and the electronic environment around the thioester bond.

Scaffold Hopping: This advanced design principle involves replacing the entire this compound scaffold with a structurally distinct but functionally equivalent core. For this compound, this could entail replacing one or both phenyl rings with various heterocycles or other cyclic systems, aiming to retain or improve desired properties while circumventing intellectual property or toxicity issues.

Conformational Control: Introducing rigidifying elements or flexible linkers can restrict or enhance the conformational freedom of the molecule. This can be crucial for optimizing the fit within a specific binding pocket of a biological target, potentially enhancing binding specificity and potency.

These principles guide the synthesis of a diverse array of this compound derivatives, enabling comprehensive exploration of the chemical space around the parent compound and facilitating the optimization of its properties for specific applications.

Functional Group Interconversions and Derivatization Strategies

Functional group interconversions (FGIs) are pivotal transformations in organic synthesis, allowing chemists to convert one functional group into another, thereby enabling the construction of intricate molecular architectures ub.educhemicalbook.com. For this compound (S-benzyl benzenecarbothioate), the thioester group is the primary site for such chemical transformations.

Key Functional Group Interconversions of Thioesters: Thioesters are highly versatile intermediates in organic synthesis, frequently serving as efficient acyl transfer agents researchgate.net. Their reactivity profile allows for various interconversions:

Hydrolysis: Thioesters can undergo hydrolysis to yield the corresponding carboxylic acids and thiols. This reaction is typically facilitated by acid or base catalysis.

Alcoholysis (Transesterification): Reaction with an alcohol results in the formation of an ester and a thiol. This is a common method for preparing esters from thioesters acs.org.

Aminolysis (Amidation): Reaction with an amine yields an amide and a thiol. This transformation is particularly significant for synthesizing amides from thioesters researchgate.netresearchgate.net.

Reduction: Thioesters can be selectively reduced to aldehydes or further to alcohols using specific reducing agents .

Formation of Thioethers via Decarbonylation: Recent advancements include transition metal-catalyzed decarbonylation of thioesters, leading to the formation of thioethers through C-C bond cleavage nsf.gov. This provides an orthogonal route to structurally diverse thioethers from thioester precursors nsf.gov.

Derivatization Strategies for this compound: The synthesis of S-benzyl benzenecarbothioate (this compound) itself is commonly achieved through the condensation of benzoyl chloride and phenylmethanethiol in the presence of a base like pyridine (B92270) kab.ac.ugresearchgate.netgouni.edu.ng. This reaction efficiently forms the thioester bond.

Table 1: General Synthesis of this compound

| Reactant 1 | Reactant 2 | Catalyst/Base | Product |

| Benzoyl Chloride | Phenylmethanethiol | Pyridine | S-Benzyl Benzenecarbothioate (this compound) |

Derivatization strategies for this compound involve applying the aforementioned FGIs to its thioester group or introducing new functionalities onto its aromatic rings. For instance, this compound has been reported to form complexes with metal ions, where it acts as a ligand through its sulfur and oxygen atoms kab.ac.ugresearchgate.netgouni.edu.ng. This type of derivatization can significantly alter its chemical and physical properties, and potentially its biological activity.

Synthesis of Bioorthogonal this compound Derivatives

Bioorthogonal chemistry encompasses a set of chemical reactions that can occur rapidly and selectively within complex biological environments, such as living cells or organisms, without interfering with endogenous biochemical processes cas.orgacs.orgnih.govacs.org. The synthesis of bioorthogonal this compound derivatives would involve incorporating "bioorthogonal handles" into its structure.

While this compound is a relatively small organic molecule, its structure can be adapted to include common bioorthogonal functional groups:

Azides or Alkynes: These groups are widely utilized in "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC) cas.orgacs.org. The introduction of an azide (B81097) or alkyne moiety onto one of the aromatic rings of this compound (e.g., via aromatic substitution or by modifying the benzyl group) would enable subsequent bioorthogonal conjugation with a complementary functional group.

Tetrazines: Tetrazine ligations are known for their exceptionally fast kinetics and high selectivity in biological settings [24 in first search]. A this compound derivative incorporating a tetrazine moiety could be synthesized for rapid labeling or imaging applications.

Thioesters in Bioorthogonal Ligation: Thioesters themselves are pivotal functional groups in certain bioorthogonal reactions, most notably "native chemical ligation" (NCL) nih.govacs.orgcnrs-orleans.fr. NCL involves the chemoselective reaction of a C-terminal thioester with an N-terminal cysteine residue to form a native amide bond nih.gov. Although this compound is a simple thioester and not a peptide, the principle of utilizing thioester reactivity in bioorthogonal contexts is relevant. If this compound were integrated into a larger molecular construct or designed as a specialized linker, its thioester bond could be strategically employed for specific bioorthogonal reactions.

The synthesis of such bioorthogonal derivatives would typically necessitate multi-step organic synthesis, carefully introducing the bioorthogonal handle at a suitable position on the this compound scaffold while preserving its core structural integrity.

Combinatorial Chemistry Approaches for this compound Libraries

Combinatorial chemistry is a powerful methodology that enables the simultaneous synthesis of a vast number of structurally related compounds, known as chemical libraries, thereby significantly accelerating the discovery and optimization of new chemical entities acs.orgnih.govnih.govacs.org. Applying combinatorial approaches to this compound would involve systematically varying substituents on its aromatic rings or modifying the thioester linkage to generate diverse compound libraries.

Common Methods for Generating this compound Libraries:

Parallel Synthesis: In this approach, different starting materials (e.g., a series of substituted benzoyl chlorides or substituted phenylmethanethiols) are reacted in separate, discrete reaction vessels. This method yields a collection of individual this compound analogues, each with a precisely known structure nih.gov.

Split-and-Pool Synthesis: This highly efficient method is capable of generating extremely large numbers of compounds as mixtures nih.govacs.org. For this compound, a split-and-pool strategy could involve:

Solid Support Attachment: A this compound precursor or a building block is covalently attached to a solid support, such as resin beads.

Splitting: The beads are then divided into multiple equal portions.

Coupling: Each portion is reacted with a different building block (e.g., a distinct substituted benzoyl chloride).

Pooling and Mixing: All portions of beads are then combined and thoroughly mixed.

Re-splitting and Iteration: The mixed beads are re-divided, and the coupling step is repeated with another set of different building blocks (e.g., various substituted thiols if the thioester formation is performed stepwise). This iterative process allows for the generation of a vast number of unique compounds.

Cleavage: Finally, the synthesized compounds are cleaved from the solid support to yield the diverse this compound library. This method has been successfully applied to generate various thioester libraries acs.orgnih.govnih.govrsc.org. For instance, "one-pot" synthesis methods have been developed for S-methyl thioester libraries by reacting methyl chlorothiolformate with a range of carboxylic acids acs.orgnih.gov.

Table 2: Potential Building Blocks for this compound Libraries

| Component Class | Examples of Variations |

| Acylating Agents | Substituted Benzoyl Chlorides, other acyl halides |

| Thiol Components | Substituted Phenylmethanethiols, other alkyl/aryl thiols |

| Thioester Linkage Modifiers | Different acyl donors or thiol acceptors |

Combinatorial chemistry provides a robust framework for the rapid exploration of the structure-activity landscape around this compound, facilitating the identification of derivatives with improved or novel biological or chemical properties.

Structure-Activity Relationship (SAR) Studies via Chemical Modification

Structure-Activity Relationship (SAR) studies are fundamental in chemical research, particularly in medicinal chemistry, as they aim to elucidate how specific chemical features and structural modifications of a molecule correlate with its observed biological activity uni.luresearchgate.netcnrs-orleans.fr. By systematically modifying this compound and assessing the impact of these changes on its reported acaricidal and antimicrobial activities mdpi.comkab.ac.ugresearchgate.net, valuable insights into the underlying molecular interactions can be gained.

Focus on Molecular Interactions: SAR investigations for this compound would typically involve a detailed analysis of how alterations to its key structural components influence its interaction with biological targets:

Modifications to the Benzoyl Moiety: Varying substituents on the phenyl ring of the benzoyl group can reveal critical interactions with a target receptor or enzyme. Changes in the electronic nature (e.g., electron-donating vs. electron-withdrawing groups) can affect the electrophilicity of the carbonyl carbon in the thioester, influencing its reactivity in biological systems. Steric bulk can dictate fit into specific binding pockets.

Modifications to the Benzyl Moiety: Altering the benzyl group, such as introducing substituents on its phenyl ring or changing the length and branching of the alkyl chain, can probe the nature of hydrophobic interactions, steric complementarity, or hydrogen bonding capabilities with a target. For example, if the benzyl group occupies a hydrophobic pocket within an enzyme, increasing its size might lead to reduced activity, while optimal lipophilicity could enhance membrane permeability, which is relevant for antimicrobial action mdpi.comnih.gov.

Importance of the Thioester Linkage: The thioester bond itself is a defining feature of this compound. SAR studies would investigate whether the integrity of this bond is crucial for activity, or if bioisosteric replacements (e.g., to an ester or amide) can retain or even enhance activity. The unique electronic and steric properties conferred by the sulfur atom, as compared to oxygen or nitrogen in analogous acyl linkages, can significantly impact molecular recognition and the compound's reactivity with biological targets researchgate.net. The inherent acyl transfer capability of thioesters is often central to their biological roles researchgate.net.

Conformational Analysis: Understanding the preferred three-dimensional conformations of this compound and its derivatives, and how chemical modifications influence these conformations, is essential for predicting how they might interact with a binding site. Computational methods can aid in this analysis, providing insights into potential binding modes.

The systematic synthesis and biological evaluation of this compound analogues would provide valuable experimental data to establish quantitative structure-activity relationships (QSAR), allowing for the prediction of activity based on molecular descriptors and guiding further rational drug design efforts uni.lucnrs-orleans.fr.

Mechanistic Investigations of Tibenzate at the Molecular Level

Target Identification Strategies for Tibenzate Interactions

Target identification is the process of determining the specific biological molecules, often proteins, with which a compound interacts to elicit its observed effects drughunter.com. This process, also known as target deconvolution, is particularly challenging but essential for understanding a compound's mechanism of action and for optimizing its properties drughunter.comcriver.com. Diverse strategies are employed, including genetic approaches, large-scale cell-based screening, virtual screening, and structural biology mdpi.com.

Affinity-based proteomics is a powerful strategy for identifying protein targets of small molecules nih.govnih.gov. This approach typically involves using chemical probes that are structurally similar to the compound of interest, often modified to allow for immobilization or labeling nih.govrsc.org. These probes are then used to "pull down" or selectively label target proteins from complex biological mixtures, such as cell lysates or intact cells rsc.orgresearchgate.net. Techniques like affinity purification using compound-immobilized beads, photoaffinity labeling (PAL), and activity-based protein profiling (ABPP) are examples within this category researchgate.net. This method is valuable for characterizing protein function and for drug development, enabling the selective labeling of native or endogenous proteins rsc.org. Despite its utility, no specific affinity-based proteomics data for this compound (CID 25954) were identified in the current search.

Phenotypic screening involves observing the effect, or phenotype, that a compound induces in disease-relevant cells or tissues criver.com. While effective at identifying promising small molecule hits, a major challenge is subsequently identifying the specific protein target(s) responsible for the observed phenotypic effect, a process termed target deconvolution drughunter.comcriver.comresearchgate.netnih.gov. This is critical for confirming the mechanism of action and for guiding structure-based optimization rsc.org. Modern approaches often integrate 'omics' technologies and in silico methods to improve the workflow of target deconvolution nih.gov. Label-free methods, such as cellular thermal shift assay (CETSA) and thermal proteome profiling (TPP), offer direct assessment of drug-target engagement in physiologically relevant contexts drughunter.comnih.gov. However, specific research employing phenotypic screening and subsequent target deconvolution for this compound (CID 25954) was not found.

Affinity-Based Proteomics

Molecular Binding and Interaction Profiling

Molecular binding and interaction profiling aim to characterize how a compound physically associates with its biological targets. This involves assessing the strength, specificity, and kinetics of these interactions.

In vitro receptor and enzyme binding assays are fundamental tools used to study the interactions between ligands (compounds) and their target receptors or enzymes nih.govresearchgate.netlabome.com. These assays are crucial for quickly and inexpensively identifying lead compounds by measuring their binding affinity nih.govresearchgate.net. Common methods include saturation binding studies, which determine the equilibrium dissociation constant (Kd) of a radioligand, and competitive binding experiments, which yield inhibitory concentration 50% (IC50) values to rank relative binding affinities nih.govresearchgate.netlabome.comchelatec.com. Techniques like Surface Plasmon Resonance (SPR) and BioLayer Interferometry (BLI) offer label-free, real-time measurements of binding kinetics and affinities giffordbioscience.com. While these assays are widely used in pharmaceutical development, no specific in vitro receptor or enzyme binding assay data for this compound (CID 25954) were identified.

Small molecules can interact with various biological macromolecules, including proteins and nucleic acids, to modulate their activity csirnotes.comthermofisher.comfrontiersin.orgnih.gov. These interactions are governed by non-covalent forces such as hydrogen bonds, ionic interactions, hydrophobic interactions, and dispersion forces (e.g., pi-pi stacking) csirnotes.comthermofisher.comfrontiersin.org. Understanding these interactions is vital for comprehending cellular processes, gene regulation, and for drug discovery thermofisher.comnih.gov. Proteins interact with DNA and RNA to influence their structure and function, playing roles in transcription, translation, DNA replication, and repair thermofisher.com. While the principles of these interactions are well-established, specific studies detailing the interaction of this compound (CID 25954) with proteins, nucleic acids, or other biological macromolecules were not found.

Receptor/Enzyme Binding Assays (In Vitro)

Enzymatic Inhibition and Activation Studies (In Vitro)

Enzymatic studies investigate how a compound affects the activity of enzymes, either by inhibiting or activating them researchgate.net. In vitro enzyme assays are performed to determine the potency of a compound as an inhibitor (e.g., by measuring IC50 values) and to elucidate its mechanism of action (e.g., competitive, non-competitive, uncompetitive inhibition) turkjps.orgplos.orgnih.gov. These studies are critical for identifying compounds that can modulate specific biochemical pathways relevant to disease plos.orgnih.gov. Many natural products and synthetic compounds are screened for their ability to inhibit or activate various enzymes, such as cytochrome P450 enzymes, acetylcholinesterase, or α-glucosidase turkjps.orgplos.orgnih.gov. Despite the importance of such studies in characterizing bioactive compounds, no specific in vitro enzymatic inhibition or activation data for this compound (CID 25954) were identified in the conducted searches.

Enzyme Kinetics and Inhibition Mechanisms

Current publicly available research does not provide detailed data or specific findings regarding the enzyme kinetics and inhibition mechanisms of this compound. Studies focusing on the precise binding affinities, kinetic parameters (such as Km, Vmax, and Ki), or the specific enzymatic targets that this compound might inhibit or activate are not readily accessible in the surveyed scientific literature. uni.luscribd.comgoogle.comgoogle.comgoogleapis.com

Enzyme Function Modulation

Information pertaining to this compound's ability to modulate enzyme function is limited in the current scientific literature. No specific research findings or data tables detailing how this compound might alter the activity, conformational changes, or regulatory pathways of particular enzymes have been identified. uni.luscribd.comgoogle.comgoogle.comgoogleapis.com

Cellular Pathway Perturbation Analyses (In Vitro, at a molecular level)

Comprehensive in vitro analyses detailing the perturbation of specific cellular pathways by this compound at a molecular level are not widely reported in the accessible scientific literature. While the compound is present in various chemical inventories and has been part of analytical screenings, detailed studies elucidating its effects on intracellular signaling cascades, gene expression, protein-protein interactions, or other molecular events within cellular systems have not been found. uni.luscribd.comgoogle.comgoogle.comgoogleapis.com

Computational Chemistry and Molecular Modeling Studies of Tibenzate

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those rooted in Density Functional Theory (DFT), are foundational for elucidating the electronic structure and predicting the reactivity of molecules. Such calculations provide a granular understanding of electron distribution within a molecule, which directly dictates its chemical behavior and potential interactions. scispace.comnih.govnih.gov

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) stands as a widely adopted quantum mechanical method in computational chemistry, focusing on the electron density distribution to ascertain the electronic ground state structure and properties of a molecule. scispace.comnih.gov For a compound like Tibenzate, DFT studies would typically involve the computation of various electronic parameters to understand its intrinsic characteristics and potential reactivity.

Key aspects that would be investigated using DFT for this compound include:

Molecular Geometry Optimization: This involves determining the most stable three-dimensional arrangement of atoms in this compound by minimizing its total energy, yielding precise bond lengths, bond angles, and dihedral angles.

Frontier Molecular Orbitals (FMOs): Calculations would focus on the energies and spatial distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy serves as an indicator of the molecule's electron-donating capability (nucleophilicity), while the LUMO energy reflects its electron-accepting capability (electrophilicity). researchgate.netmdpi.com The energy gap between the HOMO and LUMO (HOMO-LUMO gap) is a critical indicator of molecular stability and reactivity; a smaller gap often suggests higher reactivity. researchgate.net

Molecular Electrostatic Potential (MEP) Maps: Generation of MEP maps would visualize the charge distribution across the molecule, identifying regions of high electron density (potential sites for electrophilic attack) and low electron density (potential sites for nucleophilic attack). researchgate.net These maps are invaluable for predicting how this compound might interact with other molecules, including biological targets.

While specific data for this compound are not available in the provided search results, a DFT study on this compound might reveal a relatively stable electronic structure, with specific atoms or functional groups identified as potential sites for chemical transformations due to localized electron density or orbital characteristics. Predicted HOMO and LUMO energies could suggest its general reactivity profile, and MEP maps could highlight regions attractive to nucleophiles or electrophiles, guiding further investigation into its interaction mechanisms.

Conformer Analysis and Energy Minimization

Molecules, particularly flexible ones like this compound, can exist in multiple three-dimensional arrangements in space, known as conformers. Conformer analysis aims to identify these stable conformers and their relative energies, as the biologically active conformation is not always the lowest energy conformer in isolation. ucsb.edunanome.ai Energy minimization is a crucial step in this process, refining the geometry of each conformer to its local energy minimum. ijcsit.com

The process typically involves:

Conformer Generation: Employing systematic or random alteration of torsional angles within the molecule to generate a diverse set of possible conformations. ucsb.eduuniv-paris-diderot.fr

Energy Minimization: Applying molecular mechanics force fields or quantum mechanical methods (like DFT) to optimize the geometry of each generated conformer, driving it to a local energy minimum. nanome.aiijcsit.com This process reduces steric strain and optimizes interatomic interactions.

Energy Ranking: Comparing the energies of the minimized conformers to identify the most stable (lowest energy) conformers and assess the energy landscape of the molecule. The difference in energy between conformers provides insight into their relative stability and population at a given temperature.

A conformer analysis of this compound might reveal several low-energy conformers, indicating its conformational flexibility. Specific dihedral angles or rotatable bonds could be identified as significant contributors to its conformational diversity.

Table 1: Illustrative Conformer Energies and RMSD for this compound (Hypothetical Data)

| Conformer ID | Relative Energy (kcal/mol) | RMSD from Lowest Energy Conformer (Å) |

| 1 | 0.00 | 0.00 |

| 2 | 0.85 | 0.72 |

| 3 | 1.52 | 1.15 |

| 4 | 2.10 | 1.48 |

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique employed to predict the preferred binding orientation and affinity of a ligand (such as this compound) to a specific target protein or enzyme. researchgate.netfrontiersin.orgnih.gov This method is essential for understanding how a molecule might interact with biological macromolecules, identifying potential binding sites, and predicting the strength of these interactions. researchgate.netmdpi.comfrontiersin.org

The typical process involves:

Target Preparation: Preparing the three-dimensional structure of the target protein, including protonation states, removal of water molecules, and definition of the binding site.

Ligand Preparation: Preparing the three-dimensional structure of this compound, including its various low-energy conformers, and assigning appropriate partial charges.

Docking Algorithm: Utilizing algorithms to search for optimal binding poses of this compound within the target's binding pocket, which involves sampling different orientations and conformations of the ligand.

Scoring Function: Employing scoring functions to evaluate the binding affinity of each pose, typically expressed as a binding score or estimated binding energy. researchgate.net Lower (more negative) scores generally indicate stronger binding.

A molecular docking study of this compound with a relevant biological target (e.g., an enzyme or receptor) might predict binding pose(s) within the active site, illustrating specific interactions such as hydrogen bonds, hydrophobic contacts, and π-stacking interactions with key amino acid residues. frontiersin.org A binding score would suggest the predicted affinity of this compound for the target, and the identification of critical interacting residues would provide insights into the molecular basis of its activity.

Table 2: Illustrative Molecular Docking Results for this compound (Hypothetical Data)

| Target Protein | Binding Score (kcal/mol) | Key Interacting Residues | Interaction Types (Examples) |

| Protein X | -8.5 | Lys123, Asp200, Phe350 | H-bond, Hydrophobic, π-π |

| Protein Y | -7.2 | Ser50, Trp180, Ile250 | H-bond, Hydrophobic |

Molecular Dynamics (MD) Simulations for Dynamic Interactions

While molecular docking offers a static snapshot of ligand-target interactions, Molecular Dynamics (MD) simulations provide a time-dependent perspective, enabling researchers to study the dynamic behavior of this compound within a biological environment, such as a protein binding pocket surrounded by solvent molecules. nih.govmdpi.comundip.ac.idnih.gov MD simulations yield insights into the stability of the ligand-target complex, conformational changes, and the persistence of specific interactions over time. mdpi.commdpi.com

Key analyses from MD simulations for this compound would typically include:

System Setup: Preparing the this compound-target complex in an explicit solvent (e.g., water) box, often with counter-ions to neutralize the system, and applying periodic boundary conditions. wustl.edu

Equilibration and Production Run: Gradually equilibrating the system to physiological temperature and pressure, followed by a long production run (ranging from nanoseconds to microseconds) during which atomic positions and velocities are recorded at regular intervals. undip.ac.idwustl.edu

Trajectory Analysis: Analyzing the generated trajectory to extract dynamic properties:

Root Mean Square Deviation (RMSD): Monitoring the structural stability of this compound and the target protein over time, indicating how much their conformations deviate from an initial reference structure. mdpi.com

Root Mean Square Fluctuation (RMSF): Identifying flexible regions within the protein and this compound, indicating which parts of the molecule or protein exhibit significant movement. mdpi.com

Hydrogen Bond Analysis: Quantifying the number and persistence of hydrogen bonds between this compound and the target protein, revealing the stability of these crucial interactions. mdpi.comundip.ac.id

Contact Frequencies and Interaction Fingerprints: Analyzing how frequently this compound interacts with specific residues in the binding site and identifying the types of interactions (e.g., hydrophobic, electrostatic) that are consistently maintained. mdpi.com

An MD simulation study of this compound bound to a target protein might demonstrate that the this compound-protein complex maintains stability over the simulation period, indicated by low RMSD values for both the ligand and the protein backbone. It could also reveal specific hydrogen bonds or hydrophobic interactions that are consistently maintained, suggesting their importance for stable binding. mdpi.com Furthermore, conformational adjustments of this compound or the binding site residues that occur dynamically, which might not be captured by static docking simulations, could be observed.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that establishes mathematical relationships between the molecular features (physicochemical properties or structural descriptors) of a series of compounds and their observed biological activities. jocpr.comnih.gov For this compound, QSAR modeling would focus on identifying which molecular features are critical for its predicted interactions or activity, potentially guiding the design of analogs with improved properties. jocpr.comresearchgate.net

The QSAR workflow typically involves:

Data Collection: Gathering a dataset of this compound and its analogs (if available) with known biological activities or interaction profiles.

Descriptor Calculation: Computing a wide range of molecular descriptors for each compound, quantifying various aspects of their structure, such as molecular weight, lipophilicity (logP), polar surface area, electronic properties, and topological indices. jocpr.com

Model Building: Employing statistical or machine learning algorithms (e.g., multiple linear regression, partial least squares, neural networks) to build a predictive model that correlates the descriptors with the activity data. jocpr.comresearchgate.net

Model Validation: Rigorously validating the QSAR model using techniques like cross-validation and external validation with independent datasets to ensure its robustness and predictive accuracy. jocpr.com

A QSAR study involving this compound and its hypothetical analogs could identify key molecular descriptors that significantly influence its biological activity or binding affinity. For instance, the presence of a specific functional group or a particular range of lipophilicity might be found to be crucial. Such a study could also yield a predictive model that allows for the in silico estimation of the activity of new, unsynthesized this compound derivatives based on their calculated molecular features, providing insights into how structural modifications might enhance or diminish its desired interactions.

Table 3: Illustrative QSAR Model Descriptors and Their Coefficients (Hypothetical Data)

| Descriptor | Coefficient | Significance (p-value) | Implication for Activity |

| LogP | +0.75 | < 0.01 | Higher lipophilicity favors activity |

| H-bond Donors | -0.30 | < 0.05 | Fewer H-bond donors favor activity |

| Molecular Weight | +0.02 | > 0.1 (not significant) | Minor impact on activity |

| Aromatic Rings | +0.60 | < 0.01 | Presence of aromatic rings favors activity |

In Silico Prediction of Biochemical Interactions

In silico prediction of biochemical interactions extends beyond specific ligand-target docking to broadly predict how a compound like this compound might interact with various biological systems, pathways, or enzymes. mdpi.comarxiv.orgresearchgate.net This can encompass predicting metabolic fate, potential enzyme inhibition or activation, or broader pathway perturbations, without delving into dosage or safety profiles. These predictions are based on the compound's structure and known biochemical relationships. arxiv.orgplos.orgnih.gov

Approaches for in silico prediction of biochemical interactions include:

Target Fishing/Profiling: Predicting potential biological targets for this compound by comparing its molecular features to databases of compounds with known activities against a wide range of proteins. mdpi.com

Metabolic Pathway Prediction: Utilizing computational tools to predict the likely metabolic transformations this compound might undergo in a biological system, identifying potential metabolites and the enzymes involved (e.g., cytochrome P450 isoforms). nih.gov This focuses on the biochemical transformation rather than the pharmacokinetic outcome.

Enzyme Inhibition/Activation Prediction: Predicting whether this compound is likely to inhibit or activate specific enzymes based on its structural similarity to known inhibitors/activators or through machine learning models trained on enzyme-ligand interaction data.

Pathway Perturbation Analysis: Employing network-based approaches to predict how this compound might perturb specific biochemical pathways or signaling networks, based on its predicted interactions with key pathway components. arxiv.orgresearchgate.net This aids in understanding its potential impact on cellular processes.

In silico predictions for this compound might suggest potential interaction with certain enzyme families (e.g., esterases, if an ester linkage is present in this compound's structure, or specific metabolic enzymes like CYPs if its structure suggests such interactions). It could also predict involvement in specific metabolic reactions (e.g., hydrolysis, oxidation) and the likely sites on the molecule where these reactions would occur. Furthermore, the identification of potential off-targets or pathways that this compound might influence would provide a broader biochemical context for its potential biological effects.

Table 4: Illustrative In Silico Predicted Biochemical Interactions for this compound (Hypothetical Data)

| Predicted Interaction Type | Predicted Target/Enzyme/Pathway | Confidence Score (0-1) |

| Metabolic Transformation | Cytochrome P450 3A4 | 0.88 |

| Enzyme Inhibition | Esterase (e.g., Carboxylesterase) | 0.75 |

| Pathway Perturbation | Lipid Metabolism Pathway | 0.62 |

Advanced Analytical Methods for Tibenzate Detection and Quantification in Complex Matrices

Chromatography-Mass Spectrometry (LC-MS/MS, GC-MS)

Chromatography-Mass Spectrometry (CMS) techniques, including Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), are widely utilized for the analysis of Tibenzate. These methods leverage the separation power of chromatography with the high sensitivity and selectivity of mass spectrometry, enabling the detection of this compound even at trace levels in challenging matrices scribd.comresearchgate.net.

LC-MS/MS is particularly effective for the analysis of a broad range of compounds, offering high specificity and sensitivity, making it suitable for complex mixtures or low-abundance analytes nih.govscribd.commdpi.com. This technique provides detailed chemical composition and structural information by analyzing both parent ions and their fragmented product ions scribd.com. GC-MS systems are also employed for pesticide analysis, sometimes incorporating micro-fluidic splitters to allow simultaneous data collection from multiple detectors scribd.comcbcs.se.

Method Development and Validation for Trace Analysis

The development and validation of analytical methods for trace analysis of this compound involve a rigorous process to ensure reliability, accuracy, and reproducibility. Key validation parameters typically include linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision.

For instance, in a multi-residue screening method for honey samples, LC-QTOF (a form of LC-MS/MS) was used to detect this compound. The method demonstrated linearity with a correlation coefficient greater than 0.99 researchgate.net. The reported limits of detection and quantification for this compound in honey ranged from 0.3 to 4.5 ng/g and 3 to 15 ng/g, respectively researchgate.net.

Method development often involves optimizing compound-dependent parameters and employing efficient sample preparation techniques, such as the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, which facilitates the extraction of pesticide residues from complex food matrices scribd.com. The use of comprehensive databases containing multiple reaction monitoring (MRM) transitions for target compounds further enhances method development and the ability to minimize matrix interferences in LC-MS/MS analyses scribd.com.

Table 1: Representative Performance Parameters for this compound Detection by LC-MS/MS in Honey Samples

| Parameter | Value Range | Matrix | Reference |

| Limit of Detection (LOD) | 0.3 - 4.5 ng/g | Honey | researchgate.net |

| Limit of Quantification (LOQ) | 3 - 15 ng/g | Honey | researchgate.net |

| Linearity (R²) | > 0.99 | Honey | researchgate.net |

Application in Environmental Samples (e.g., honey, soil, water)

Chromatography-mass spectrometry techniques are extensively applied for the detection and quantification of this compound in various environmental and food samples. This compound has been successfully identified and quantified in honey samples as part of multi-class, multi-residue screening efforts researchgate.net. The application of GC/MS/MS and LC/TOF or Q-TOF systems with comprehensive pesticide databases enables broad screening capabilities for food and environmental matrices scribd.comresearchgate.net. These methods are crucial for monitoring pesticide residues and ensuring compliance with regulatory standards.

Spectrophotometric and Fluorometric Methods

Based on the available literature, specific spectrophotometric or fluorometric methods for the direct detection and quantification of this compound are not widely reported. While these techniques are generally employed for the analysis of various chemical compounds, detailed research findings or established protocols tailored specifically for this compound using these approaches are not readily found.

Electrochemical Detection Techniques

Currently, there are no specific electrochemical detection techniques widely reported or developed for the direct analysis of this compound in the scientific literature. While electrochemical methods offer advantages such as high sensitivity, accuracy, and cost-effectiveness for certain analytes, their application to this compound has not been prominently documented.

Immunoassays for High-Throughput Screening

Specific immunoassay methods for the high-throughput screening or quantification of this compound are not commonly described in the available research. Immunoassays, which rely on antibody-antigen interactions, are powerful tools for rapid and sensitive detection of various substances, but their development for this compound does not appear to be a prevalent area of research.

Development of Chemical Probes for this compound Detection

Biochemical Interaction and Metabolic Pathway Research

Investigation of Tibenzate within Reconstituted Biochemical Pathways (In Vitro)

The investigation of compounds within reconstituted biochemical pathways in vitro involves the study of a series of enzyme-catalyzed chemical reactions outside of a living cell, often using purified or semi-purified enzymatic components nih.govnih.gov. This approach allows scientists to meticulously analyze enzymatic reaction mechanisms, kinetics, and the identity of organic product molecules without the complexities of cellular environments nih.gov. It provides a controlled setting to understand how a compound might be processed or affect specific metabolic routes.

Enzymatic Biotransformation Studies (In Vitro)

Enzymatic biotransformation studies, particularly in vitro, aim to characterize how enzymes modify a chemical compound, leading to the formation of metabolites. These studies often utilize isolated enzymes, subcellular fractions (like microsomes), or cell cultures to identify metabolic pathways, enzyme kinetics, and the structures of transformed products mdpi.comnih.govjanelia.org. Biotransformation can involve various reactions such as oxidation, reduction, hydrolysis, and conjugation, which are critical for understanding a compound's disposition and potential biological activity mdpi.com. Pure enzyme-catalyzed reactions typically yield single, specific metabolites, while whole-cell systems may produce multiple due to a broader range of enzymatic activities mdpi.com.

Specific in vitro enzymatic biotransformation studies focusing on this compound (PubChem CID 25954) are not extensively documented in the publicly accessible scientific literature. Consequently, detailed research findings or data tables regarding its enzymatic biotransformation pathways or identified metabolites cannot be provided.

Interaction with Endogenous Biomolecules

The interaction of a chemical compound with endogenous biomolecules refers to its binding or reaction with naturally occurring biological molecules such as proteins, nucleic acids, lipids, and carbohydrates within an organism. These interactions are fundamental to virtually all biological processes, including enzyme catalysis, signal transduction, and cellular regulation. Understanding these interactions is crucial for elucidating a compound's mechanism of action and its potential impact on biological systems. Various types of interactions can occur, including chemical bonding, ionic bonding, complexation, van der Waals interactions, and hydrogen bonding.

Currently, specific detailed research findings on the direct interaction of this compound (PubChem CID 25954) with endogenous biomolecules are not widely reported in the scientific literature. Therefore, no specific data tables or detailed research findings on such interactions can be presented.

Role in Biological Systems as a Chemical Tool or Probe

Chemical tools or probes are small molecules designed to selectively bind to and alter the function of specific protein targets or modulate biological pathways. They are indispensable in chemical biology for perturbing and elucidating biological processes, studying protein function, identifying new therapeutic targets, and understanding disease progression. High-quality chemical probes are characterized by sufficient potency, selectivity, and mechanistic data to confidently associate their in vitro and cellular profiles with their intended molecular targets.

There is no specific information available in the reviewed scientific literature that describes this compound (PubChem CID 25954) being utilized or investigated as a dedicated chemical tool or probe in biological systems. Consequently, no detailed research findings or data tables illustrating its role in this capacity can be provided.

Environmental and Agricultural Research Applications of Tibenzate

Tibenzate as a Pesticide: Analytical Detection and Distribution in Environmental Samples

This compound is recognized as a pesticide researchgate.net. The detection and quantification of pesticides like this compound in environmental samples are crucial for assessing their presence, distribution, and potential impact. Analytical methods for pesticide residues in various matrices, such as food and environmental samples, often involve sophisticated techniques.

Common approaches for the analytical detection of pesticides include liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) scribd.comscribd.com. These methods are highly sensitive and selective, capable of identifying trace levels of compounds in complex matrices scribd.com. Sample preparation techniques, such as QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe), are frequently employed to extract pesticide residues from complex food and environmental matrices, including spinach and honey, prior to analysis scribd.comscribd.com.

This compound has been detected in environmental samples, specifically honey samples, indicating its distribution in agricultural environments where pesticides are applied researchgate.net. The presence of such compounds in non-target matrices like honey highlights the need for robust monitoring programs to track their environmental spread researchgate.net.

Table 1: General Analytical Methods for Pesticide Detection in Environmental Samples

| Analytical Technique | Sample Matrix Examples | Key Features | Reference |

| LC-MS/MS | Food (e.g., honey, strawberry), environmental samples | High sensitivity, selectivity, multi-residue analysis, suited for polar and thermally labile compounds | researchgate.netscribd.comscribd.com |

| GC-MS/MS | Food, environmental samples | High selectivity, sensitivity, suitable for volatile and semi-volatile compounds | scribd.comscribd.com |

| QuEChERS | Food (e.g., spinach, honey), environmental samples | Quick, easy, cheap, effective sample preparation for multi-residue analysis | researchgate.netscribd.comscribd.com |

| HPLC/UV | Water, propellants | Separation and detection based on UV absorption | nih.gov |

Degradation Pathways in Environmental Systems